3-Mesitylsulfonyl-1H-1,2,4-triazole
Overview
Description
3-Mesitylsulfonyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields of chemistry. The mesitylsulfonyl group attached to the triazole ring is likely to influence its physical and chemical properties, as well as its potential for supramolecular interactions and applications in materials science.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives can be complex, involving multiple steps and various reagents. The paper titled "Metal-Free Synthesis of Functional 1-Substituted-1,2,3-Triazoles from Ethenesulfonyl Fluoride and Organic Azides" describes a metal-free synthesis method for 1-substituted-1,2,3-triazoles, which could potentially be adapted for the synthesis of 3-Mesitylsulfonyl-1H-1,2,4-triazole. This method uses ethenesulfonyl fluoride (ESF) and organic azides to produce triazoles under controlled acidic conditions, which may be relevant for the synthesis of the mesitylsulfonyl derivative.
Molecular Structure Analysis
The crystal structure of a closely related compound, 1-(mesityl-2-sulphonyl)-3-nitro-1,2,4-triazole, has been determined, as reported in the paper "Crystal structure of 1-(mesityl-2-sulphonyl)-3-nitro-1,2,4-triazole" . This study provides insights into the molecular geometry and arrangement of atoms within the crystal lattice, which can be crucial for understanding the reactivity and interactions of the molecule.
Chemical Reactions Analysis
1,2,4-triazoles are known for their participation in various chemical reactions, including click chemistry, which is a powerful tool for creating new molecular architectures. The paper "Beyond click chemistry - supramolecular interactions of 1,2,3-triazoles" discusses the diverse supramolecular interactions of triazoles, which could be relevant for understanding the reactivity of 3-Mesitylsulfonyl-1H-1,2,4-triazole. These interactions include hydrogen and halogen bonding, coordination chemistry, and the formation of bimetallic complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles are influenced by their molecular structure and substituents. The presence of the mesitylsulfonyl group in 3-Mesitylsulfonyl-1H-1,2,4-triazole is likely to affect its solubility, stability, and reactivity. The paper "The impact of 1,2,3-triazoles in the design of functional coatings" highlights the importance of triazole rings in material science, suggesting that the mesitylsulfonyl derivative could have potential applications in the development of functional coatings due to its antimicrobial and antifouling properties.
Scientific Research Applications
Structural Analysis and Applications
- Herbicide Applications : The compound N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide, a derivative of 3-mesitylsulfonyl-1H-1,2,4-triazole, is known for its use as a triazole herbicide. Its structural analysis shows a significant dihedral angle between the triazole and benzene ring planes, which may contribute to its herbicidal properties (Kang et al., 2015).
Triazole Derivatives and Biological Activities
- Biological Activities of Triazoles : Triazole derivatives, including those related to 3-mesitylsulfonyl-1H-1,2,4-triazole, have a broad range of biological activities. These include potential applications in anti-inflammatory, antimicrobial, antitumoral, and antiviral treatments. The study of these derivatives emphasizes the need for sustainable synthesis methods and exploration of new prototypes for emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Supramolecular and Coordination Chemistry
- Supramolecular Applications : The unique combination of facile accessibility and diverse supramolecular interactions of 1H-1,2,3-triazoles and their derivatives makes them highly applicable in supramolecular and coordination chemistry. These compounds can interact via hydrogen and halogen bonding, and their nitrogen-rich structure allows for complexation of anions, which can be useful in various applications such as anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Material Sciences and Spectroscopy
- Material Science Applications : Research on 1-(3-methyl-3-mesityl)-cyclobutyl-2-(5-pyridin-4-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone, a compound related to 3-mesitylsulfonyl-1H-1,2,4-triazole, highlights its potential in material sciences. The study of its molecular geometry, vibrational frequencies, and non-linear optical properties provides insights for the design of efficient materials based on 1,2,4-triazole derivatives (Inkaya et al., 2013).
Safety And Hazards
Future Directions
The synthesis of 1,2,4-triazole-containing scaffolds, including 3-Mesitylsulfonyl-1H-1,2,4-triazole, continues to be a subject of research. Future directions include finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
5-(2,4,6-trimethylphenyl)sulfonyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7-4-8(2)10(9(3)5-7)17(15,16)11-12-6-13-14-11/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGFGTDJASNJAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=NC=NN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591198 | |
Record name | 5-(2,4,6-Trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Mesitylsulfonyl-1H-1,2,4-triazole | |
CAS RN |
149591-20-8 | |
Record name | 5-(2,4,6-Trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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